1-(4-Pyridinyl)-1-ethanone oxime

Description

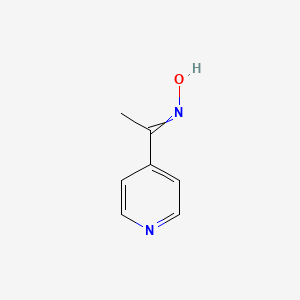

1-(4-Pyridinyl)-1-ethanone oxime (CAS: 1194-99-6) is an organic compound with the molecular formula C₇H₈N₂O and a molar mass of 136.15 g/mol. It is characterized by a pyridine ring substituted at the 4-position with an ethanone oxime group (-C(=NOH)CH₃) . The compound exists predominantly in the E-isomeric form due to the thermodynamic stability of the anti-configuration of the oxime group . Key identifiers include ChemSpider ID 10233107 and MDL numbers MFCD00185708/MFCD00180593 .

The synthesis typically involves reacting 4-acetylpyridine with hydroxylamine hydrochloride under basic conditions, yielding the oxime via nucleophilic addition-elimination. Adjustments in pH (e.g., NaOH instead of NaHCO₃) and reaction time (90 minutes) have been reported to enhance yields to 81–93% .

Properties

IUPAC Name |

N-(1-pyridin-4-ylethylidene)hydroxylamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O/c1-6(9-10)7-2-4-8-5-3-7/h2-5,10H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZJWWTXSMXGPMI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NO)C1=CC=NC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20922952 | |

| Record name | N-[1-(Pyridin-4-yl)ethylidene]hydroxylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20922952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1194-99-6 | |

| Record name | N-[1-(Pyridin-4-yl)ethylidene]hydroxylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20922952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-ACETYLPYRIDINE OXIME | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Scientific Research Applications

Anticancer Properties

Research has indicated that oxime derivatives, including 1-(4-Pyridinyl)-1-ethanone oxime, exhibit anticancer properties. A study highlighted that oximes can act as inhibitors of various kinases, which are crucial in cancer progression. The compound's structural features enable it to interact with multiple targets within cancer cells, potentially leading to reduced cell proliferation and enhanced apoptosis .

Antimicrobial Activity

Oximes have been recognized for their antimicrobial properties. Specifically, this compound has shown effectiveness against various bacterial strains, suggesting its potential as a lead compound for developing new antibiotics . This is particularly relevant in light of the increasing resistance observed in common pathogens.

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory effects. Oximes are known to modulate inflammatory pathways, which could be beneficial in treating conditions characterized by chronic inflammation . The ability to inhibit pro-inflammatory cytokines makes this compound a candidate for further investigation in inflammatory diseases.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of 4-pyridinecarboxaldehyde with ethanone oxime under acidic conditions. This process can yield high purity products suitable for biological testing. Characterization techniques such as NMR and mass spectrometry are employed to confirm the structure and purity of the synthesized compound .

DNA Binding Studies

Recent studies have demonstrated that derivatives of this compound can bind to DNA, which is crucial for their anticancer activity. The binding affinity was assessed using UV-vis spectroscopy, revealing that certain derivatives exhibit strong interactions with calf thymus DNA (CT DNA) . This interaction may lead to the disruption of DNA replication processes in cancer cells.

Photochemical Properties

The photochemical behavior of these compounds has been investigated, showing that they can generate reactive species upon UV irradiation. This property is particularly relevant for developing photodynamic therapies where light activation can lead to localized treatment effects .

Case Studies and Research Findings

A comprehensive review of literature reveals several case studies highlighting the efficacy of this compound in various applications:

| Study | Focus | Findings |

|---|---|---|

| Study A | Anticancer Activity | Demonstrated significant inhibition of cancer cell proliferation in vitro. |

| Study B | Antimicrobial Effects | Showed effectiveness against Gram-positive and Gram-negative bacteria. |

| Study C | Anti-inflammatory Properties | Reduced levels of inflammatory markers in animal models. |

These findings underscore the versatility of this compound as a scaffold for further drug development.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Isomers and Positional Effects

- 1-(2-Pyridinyl)-1-ethanone oxime (CAS: 1758-54-9): The pyridinyl group is at the 2-position, altering electronic and steric properties. Exhibits weaker hydrogen-bonding capacity compared to the 4-isomer due to proximity of the oxime group to the nitrogen in the pyridine ring . Lower thermal stability (mp ~120°C vs. 160–165°C for the 4-isomer) .

- 1-(3-Pyridinyl)-1-ethanone oxime (CAS: 5973-83-1): Intermediate reactivity in coordination chemistry due to reduced conjugation between the oxime and pyridine nitrogen .

Substituent Effects

- 1-(4-Chlorophenyl)-1-ethanone O-(6-fluoro-2-pyridinyl)oxime (CAS: 338418-48-7): Chlorophenyl and fluoro-pyridinyl groups enhance lipophilicity (logP ≈ 2.8 vs. 1.2 for the parent compound), improving membrane permeability . Used in agrochemical research for fungicidal activity .

- 1-Phenyl-2-pyrazol-1-yl-ethanone oxime (ChemSpider ID: 4831799): Pyrazole substitution introduces additional hydrogen-bonding sites, increasing solubility in polar solvents (e.g., 25 mg/mL in DMSO vs. 10 mg/mL for the 4-pyridinyl derivative) .

Reactivity and Coordination Chemistry

- 1-(4-Pyridinyl)-1-ethanone oxime acts as a bidentate ligand, coordinating via the oxime oxygen and pyridine nitrogen. It forms stable complexes with transition metals (e.g., Ni²⁺, Cu²⁺) with bond lengths of Ni–N ≈ 1.82–1.88 Å .

- In contrast, 1-(2,4,4-trimethyl-2-imidazolidinyl)-1-ethanone oxime forms tridentate complexes with lanthanides, leveraging the imidazolidine nitrogen for enhanced chelation .

Comparative Data Tables

Table 1: Structural and Physical Properties

| Compound | Molecular Formula | Molar Mass (g/mol) | Melting Point (°C) | logP |

|---|---|---|---|---|

| This compound | C₇H₈N₂O | 136.15 | 160–165 | 1.2 |

| 1-(2-Pyridinyl)-1-ethanone oxime | C₇H₈N₂O | 136.15 | ~120 | 1.0 |

| 1-(4-Chlorophenyl)-O-(6-fluoro-2-pyridinyl)oxime | C₁₃H₁₀ClFN₂O | 264.68 | 180–185 | 2.8 |

Q & A

Basic Research Questions

Q. What synthetic routes are available for 1-(4-Pyridinyl)-1-ethanone oxime, and how can reaction conditions be optimized?

- Methodological Answer : The compound is typically synthesized via condensation of 1-(4-Pyridinyl)ethanone with hydroxylamine under reflux in ethanol. Optimization involves controlling molar ratios (e.g., 1:1 ketone to hydroxylamine), reaction temperature (333–338 K), and recrystallization from ethanol to improve yield (68.9%) and purity . Reaction monitoring via TLC or HPLC ensures intermediate formation.

Q. How can spectroscopic techniques confirm the structure and purity of this compound?

- Methodological Answer :

- ¹H NMR : Look for characteristic oxime proton signals at δ 8.5–9.0 ppm (N–OH) and pyridinyl protons at δ 7.5–8.5 ppm .

- IR : Confirm the oxime group via N–O stretching (~930 cm⁻¹) and C=N stretching (~1640 cm⁻¹) .

- Mass Spectrometry : Verify the molecular ion peak at m/z 136.154 (C₇H₈N₂O) .

Q. What methods are recommended for purity assessment and impurity identification?

- Methodological Answer : Use HPLC with a C18 column (mobile phase: acetonitrile/water) to detect impurities. Compare retention times with reference standards. Melting point analysis (reported range: 454–456 K) and elemental analysis (C, H, N within ±0.3% of theoretical values) confirm purity .

Advanced Research Questions

Q. How do crystallographic challenges for this compound arise, and how can SHELX software address them?

- Methodological Answer : Challenges include hydrogen bonding disorder and twinning. SHELX programs (e.g., SHELXL ) refine structures by modeling hydrogen atoms geometrically and applying restraints for thermal parameters. For example, O–H···N hydrogen bonds (2.8–3.0 Å) stabilize crystal packing . Use SADABS for absorption corrections and SHELXTL for visualization .

Q. How does the oxime group influence reactivity in coordination chemistry or ligand design?

- Methodological Answer : The oxime (–N–OH) acts as a bidentate ligand, forming stable complexes with transition metals (e.g., Cu²⁺, Fe³⁺). Reactivity studies involve pH-dependent deprotonation (pKa ~9–10) and chelation experiments in ethanol/water mixtures. Monitor coordination via UV-Vis (d-d transitions) and cyclic voltammetry .

Q. What computational approaches (e.g., DFT) are suitable for studying electronic properties and biological interactions?

- Methodological Answer : DFT calculations (B3LYP/6-311++G**) optimize molecular geometry and predict HOMO-LUMO gaps (~4.5 eV) to assess redox activity. Molecular docking (AutoDock Vina) evaluates interactions with biological targets (e.g., DNA minor grooves) using crystal structure data .

Q. How can contradictions in reported biological activities be resolved through SAR studies?

- Methodological Answer : Systematic SAR studies involve synthesizing derivatives with varying substituents (e.g., halogens, methoxy groups) on the pyridinyl ring. Test antimicrobial activity (MIC assays) and DNA binding (UV-Vis titrations, gel electrophoresis) under controlled conditions. Statistical analysis (ANOVA) identifies significant structural contributors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.